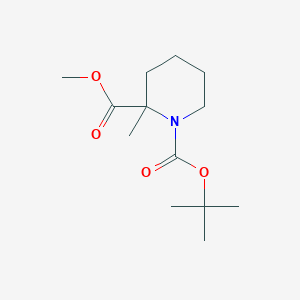
3-(3,5-Dimethylphenyl)benzonitrile
Overview
Description
3-(3,5-Dimethylphenyl)benzonitrile is an organic compound with the molecular formula C15H13N and a molecular weight of 207.27 g/mol . It is characterized by a biphenyl structure with a nitrile group attached to one of the phenyl rings. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 .
Mode of Action
In the context of its role in the synthesis of rilpivirine, it undergoes a nucleophilic substitution reaction with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile .
Biochemical Pathways
As an intermediate in the synthesis of Rilpivirine, it contributes to the inhibition of HIV-1 reverse transcriptase, thereby preventing the replication of the virus .
Pharmacokinetics
As an intermediate in the synthesis of rilpivirine, its contribution to the overall bioavailability of the final drug product can be inferred .
Result of Action
Its role as an intermediate in the synthesis of rilpivirine suggests that it contributes to the antiviral activity of the final drug product .
Action Environment
Factors such as temperature, ph, and solvent can potentially affect the efficiency of its reactions in the synthesis of rilpivirine .
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethylphenyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nitrilases, which catalyze the hydrolysis of nitrile compounds to carboxylic acids and ammonia
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of certain proteins involved in signal transduction, leading to alterations in cellular responses . Additionally, its impact on gene expression can result in changes in the production of key metabolic enzymes, thereby influencing overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with nitrilases involves binding to the active site of the enzyme, thereby modulating its catalytic activity . These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo degradation, which can affect its efficacy in experiments. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure to light or heat can lead to its breakdown . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes . These threshold effects are critical for determining safe and effective dosage levels for research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those mediated by nitrilases. These enzymes catalyze the conversion of nitrile compounds to carboxylic acids, a key step in various metabolic processes . The compound’s interactions with other enzymes and cofactors can also influence metabolic flux and the levels of specific metabolites, further elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its use in biochemical research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The activity and function of the compound may vary depending on its localization, highlighting the importance of understanding these dynamics in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)benzonitrile typically involves the reaction of 3,5-dimethylphenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
- 3-(3,5-Dimethylphenyl)acrylonitrile
- 3-(3,5-Dimethylphenyl)propionitrile
- 3-(3,5-Dimethylphenyl)butyronitrile
Comparison: 3-(3,5-Dimethylphenyl)benzonitrile is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to its analogs. The presence of the nitrile group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYQOHMDGQMIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459793 | |
| Record name | 3-(3,5-dimethylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713079-19-7 | |
| Record name | 3-(3,5-dimethylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















